2-(Phenylthio)ethanamine

Enzymology Catecholamine Biosynthesis Substrate Specificity

2-(Phenylthio)ethanamine (CAS 2014-75-7), also referred to as phenyl-2-aminoethyl sulfide (PAES) or 2-aminoethyl phenyl sulfide, is an organic compound incorporating both a primary amine and a thioether functional group (C₈H₁₁NS, MW 153.24 g/mol). It acts as a mechanistically defined, stereospecific substrate for dopamine-β-hydroxylase (DBH), an enzyme critical to catecholamine biosynthesis, which distinguishes it from structurally similar simple phenethylamines that are not substrates for this enzyme.

Molecular Formula C8H11NS
Molecular Weight 153.25 g/mol
CAS No. 2014-75-7
Cat. No. B1205008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylthio)ethanamine
CAS2014-75-7
SynonymsPAES
phenyl-2-aminoethyl sulfide
phenyl-2-aminoethyl sulfide, conjugate acid
phenylthioethylamine
Molecular FormulaC8H11NS
Molecular Weight153.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCN
InChIInChI=1S/C8H11NS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2
InChIKeyUBKQRASXZMLQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylthio)ethanamine (PAES, CAS 2014-75-7): Chemical Identity and Baseline for Evidence-Based Procurement


2-(Phenylthio)ethanamine (CAS 2014-75-7), also referred to as phenyl-2-aminoethyl sulfide (PAES) or 2-aminoethyl phenyl sulfide, is an organic compound incorporating both a primary amine and a thioether functional group (C₈H₁₁NS, MW 153.24 g/mol) [1]. It acts as a mechanistically defined, stereospecific substrate for dopamine-β-hydroxylase (DBH), an enzyme critical to catecholamine biosynthesis, which distinguishes it from structurally similar simple phenethylamines that are not substrates for this enzyme [1][2].

Procurement Risk: Why Generic Phenethylamine Analogs Cannot Replace 2-(Phenylthio)ethanamine (PAES)


Substituting 2-(Phenylthio)ethanamine with a generic phenethylamine or other aminoalkyl sulfide analog can lead to experimental failure due to fundamental differences in enzyme substrate specificity and reactivity. For instance, the sulfur atom in PAES is the specific site of enzymatic oxygenation by DBH, a reaction not possible with carbon-only analogs like 2-phenethylamine [1]. Even within the aminoalkyl phenyl sulfide class, kinetic efficiency (k_cat/K_m) for DBH is highly sensitive to structural modifications such as the alkyl chain length and ring substitution, making it impossible to infer the enzymatic behavior of PAES from related analogs without direct kinetic data [1]. Furthermore, the thioether group in PAES provides distinct reactivity for downstream synthetic applications like selective oxidation to a chiral sulfoxide, a transformation not accessible to simple amines [2].

Quantitative Differentiation Evidence for 2-(Phenylthio)ethanamine (PAES) Versus its Closest Analogs


DBH Substrate Kinetics: PAES vs. 2-Phenethylamine vs. 3-Phenylethylamine

2-(Phenylthio)ethanamine (PAES) is a kinetically validated substrate for dopamine-β-hydroxylase (DBH), directly compared against the natural substrate analog 2-phenethylamine and the isomer 3-phenylethylamine [1]. In a controlled enzymatic assay at 37°C, PAES is oxygenated upon the sulfur atom, demonstrating its unique utility in probing adrenergic enzyme mechanisms, whereas the carbon-based analogs are not suitable for this specific transformation [1].

Enzymology Catecholamine Biosynthesis Substrate Specificity

Pharmacodynamic Selectivity: PAES as an Indirect Sympathomimetic vs. Direct Agonist Activity

In vivo cardiovascular studies in anesthetized dogs reveal a clear pharmacodynamic distinction. 2-(Phenylthio)ethanamine (PAES) exhibits almost no direct adrenergic agonist activity but acts as an indirect sympathomimetic at high doses (~4 mg/kg), a profile that contrasts with direct-acting sympathomimetics [1]. Crucially, this activity is completely blocked by pre-treatment with cocaine, a hallmark of an indirect mechanism dependent on neuronal uptake [1]. Furthermore, its primary metabolite, PAESO, is pharmacologically inert at doses up to 6 mg/kg, highlighting a unique prodrug-like activation pathway not shared by simple phenethylamines [1].

Cardiovascular Pharmacology Adrenergic Pharmacology Drug Mechanism

Reactivity-Based Scaffold Value: Thioether Oxidation vs. Unreactive Carbon-Chain Amines

The thioether functional group in 2-(Phenylthio)ethanamine offers a site for selective and stereospecific oxidation that is completely absent in carbon-only primary amines like 2-phenethylamine [1]. Enzymatic oxidation by DBH yields a single enantiomer of the sulfoxide product (PAESO), providing a route to a chiral building block that is not accessible from non-sulfur-containing analogs [1][2]. The electron-rich nature of the divalent sulfur also facilitates other chemical manipulations (e.g., alkylation, oxidation to sulfone) which are not possible with a simple alkyl amine.

Synthetic Chemistry Chiral Synthesis Sulfur Chemistry

High-Value Application Scenarios for 2-(Phenylthio)ethanamine (PAES) Based on Verified Evidence


Probing Dopamine-β-Hydroxylase (DBH) Catalytic Mechanisms and Cofactor Utilization

Researchers studying the catalytic mechanism of DBH, a key enzyme in norepinephrine biosynthesis, will find PAES to be a uniquely valuable tool substrate. As established in Section 3, PAES is a kinetically characterized and stereospecific substrate for DBH, with defined k_cat and K_m values [1]. Its oxygenation on the sulfur atom, as opposed to the benzylic carbon of the natural substrate dopamine, provides a distinct chemical handle for probing the enzyme's active site environment, reaction mechanism, and cofactor (ascorbate) stoichiometry, making it superior to non-substrate analogs like 3-phenylethylamine [1].

Investigating Indirect Sympathomimetic Mechanisms and Adrenergic Neuron Function

For pharmacologists studying the sympathetic nervous system, PAES serves as a mechanistically clean, indirect sympathomimetic agent. The evidence shows it lacks direct receptor agonist activity but produces a sympathomimetic effect at ~4 mg/kg that is fully abolished by cocaine, confirming an indirect, uptake-dependent mechanism [2]. This profile, combined with its pharmacologically inactive metabolite PAESO, allows researchers to dissect neuronal uptake and release mechanisms with a clarity not afforded by direct-acting or non-metabolized sympathomimetics [2].

Precursor for Stereospecific Synthesis of Enantiopure Sulfoxides

In synthetic chemistry, PAES is a strategic building block for accessing enantioenriched sulfoxides. The DBH-catalyzed oxidation of PAES is documented to yield the (S)-enantiomer of phenyl-2-aminoethyl sulfoxide (PAESO) with high stereospecificity [3]. This enzymatic route offers a green chemistry alternative for producing chiral sulfoxide synthons, which are important in medicinal chemistry and as chiral auxiliaries. This capability to generate chiral sulfur centers distinguishes PAES from non-thioether amine building blocks that lack this synthetic handle [3].

Development of Novel Antihypertensive Prodrug Leads

PAES is a validated lead structure for antihypertensive prodrug design. Its mechanism involves metabolic activation by DBH to an active intermediate, as confirmed by kinetic and pharmacological studies [1][2]. This provides a rationally designed prodrug approach where the antihypertensive effect is localized to tissues with high DBH expression. The inactivity of the final metabolite PAESO, even at high doses (up to 6 mg/kg in dogs) [2], is a critical safety feature, as it suggests a natural deactivation pathway that mitigates the risk of persistent hypotension, a benefit not typically found in direct-acting vasodilators.

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